N-epsilon-benzyloxycarbonyl-L-lysinol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-epsilon-benzyloxycarbonyl-L-lysinol hydrochloride is an organic compound that is primarily used in biochemical research. It is a derivative of lysine, an essential amino acid, and is often utilized as a protecting group in peptide synthesis. This compound appears as a white crystalline powder and is known for its role in preventing unwanted reactions during the synthesis of peptides and proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-epsilon-benzyloxycarbonyl-L-lysinol hydrochloride typically involves the protection of the epsilon-amino group of lysine. One common method is to react L-lysine with benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:
Protection of the epsilon-amino group: L-lysine is dissolved in an aqueous solution, and benzyloxycarbonyl chloride is added dropwise while maintaining the pH with sodium hydroxide. The reaction mixture is stirred at room temperature until completion.
Formation of the hydrochloride salt: The protected lysine is then treated with hydrochloric acid to form the hydrochloride salt, resulting in this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale reaction vessels: Using industrial reactors to handle larger quantities of reactants.
Automated pH control: Ensuring precise control of reaction conditions.
Purification: Employing techniques such as crystallization and filtration to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
N-epsilon-benzyloxycarbonyl-L-lysinol hydrochloride undergoes several types of chemical reactions, including:
Hydrolysis: The benzyloxycarbonyl group can be removed under acidic or basic conditions, yielding free lysine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyloxycarbonyl group is replaced by other functional groups.
Reduction: The compound can be reduced to yield lysinol derivatives.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide.
Substitution: Reagents such as amines or thiols can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
Hydrolysis: Free lysine.
Substitution: Various lysine derivatives depending on the substituent.
Reduction: Lysinol derivatives.
Scientific Research Applications
N-epsilon-benzyloxycarbonyl-L-lysinol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a protecting group in peptide synthesis to prevent unwanted side reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the synthesis of complex organic molecules and pharmaceuticals.
Mechanism of Action
The primary mechanism of action of N-epsilon-benzyloxycarbonyl-L-lysinol hydrochloride involves the protection of the epsilon-amino group of lysine. By forming a stable carbamate linkage, the compound prevents the amino group from participating in unwanted reactions during peptide synthesis. This allows for the selective deprotection and subsequent coupling of amino acids to form peptides and proteins.
Comparison with Similar Compounds
N-epsilon-benzyloxycarbonyl-L-lysinol hydrochloride is unique due to its specific protecting group, the benzyloxycarbonyl group. Similar compounds include:
N-alpha-benzyloxycarbonyl-L-lysine: Protects the alpha-amino group of lysine.
N-epsilon-tert-butoxycarbonyl-L-lysine: Uses a tert-butoxycarbonyl group for protection.
N-epsilon-fluorenylmethyloxycarbonyl-L-lysine: Employs a fluorenylmethyloxycarbonyl group for protection.
Each of these compounds offers different stability and deprotection conditions, making them suitable for various synthetic applications.
Properties
IUPAC Name |
benzyl N-[(5S)-5-amino-6-hydroxyhexyl]carbamate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3.ClH/c15-13(10-17)8-4-5-9-16-14(18)19-11-12-6-2-1-3-7-12;/h1-3,6-7,13,17H,4-5,8-11,15H2,(H,16,18);1H/t13-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCQMQDFFGAYKMW-ZOWNYOTGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCCC(CO)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)NCCCC[C@@H](CO)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112803-88-0 |
Source
|
Record name | Carbamic acid, (5-amino-6-hydroxyhexyl)-, phenylmethyl ester, monohydrochloride, (S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112803-88-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.